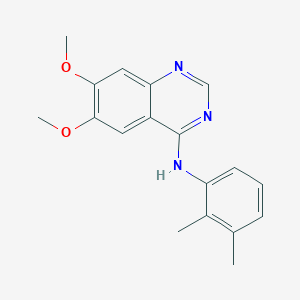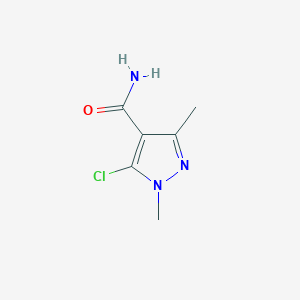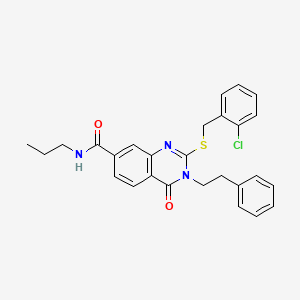
N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . The “N-(2,3-dimethylphenyl)” part refers to a phenyl group (a benzene ring) with two methyl groups attached at the 2nd and 3rd positions. The “6,7-dimethoxy” indicates two methoxy groups (-OCH3) attached at the 6th and 7th positions of the quinazoline ring. The “4-amine” refers to an amino group (-NH2) attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, the 2,3-dimethylphenyl group, and the 6,7-dimethoxy groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially participate in a variety of chemical reactions. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research on quinazoline derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, has elucidated various synthetic pathways and reactions. These compounds are synthesized through reactions involving amine oxides, cyclization processes initiated by redox reactions, and alkylation methods. For instance, the synthesis and characterization of quinazoline derivatives have been explored for their potential in generating new compounds with unique properties (Heping Yan, D. Huang, Ju Cheng Zhang, 2013; Elena V. Gromachevskaya, E. Kaigorodova, L. Konyushkin, 2017).
Anticancer Applications
Quinazoline derivatives exhibit potent anticancer properties through mechanisms such as apoptosis induction and kinase inhibition. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a closely related compound, has demonstrated significant efficacy in breast and other cancer models, attributed to its ability to induce apoptosis and penetrate the blood-brain barrier effectively (N. Sirisoma, A. Pervin, et al., 2009).
Alzheimer's Disease Research
In Alzheimer's disease research, specific quinazoline derivatives have been identified as potential inhibitors of protein kinases such as CLK1 and GSK-3α/β. These enzymes are implicated in the disease's pathogenesis, and inhibiting them could offer therapeutic benefits. For example, compound 3e (N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited potent inhibitory activity, presenting a valuable template for designing dual inhibitors of these kinases (D. Waiker, C. Karthikeyan, et al., 2014).
Antimicrobial Activities
Quinazoline derivatives have also been explored for their antimicrobial potential, with studies synthesizing novel derivatives and evaluating their activities against various bacteria and fungi. This research direction aims to identify compounds with broad-spectrum antimicrobial properties, potentially addressing the growing concern of antibiotic resistance (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-6-5-7-14(12(11)2)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVMUYQTOOVMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)
![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904428.png)

![N'-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2904430.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904434.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2904435.png)


![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)
![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)
